
Ethyl furan-3-carboximidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl furan-3-carbimidothioate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom Ethyl furan-3-carbimidothioate is particularly interesting due to its unique structure, which includes a furan ring substituted with an ethyl group and a carbimidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl furan-3-carbimidothioate can be achieved through several methods. One common approach involves the reaction of ethyl furan-3-carboxylate with thiourea in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions at room temperature, resulting in the formation of ethyl furan-3-carbimidothioate .
Industrial Production Methods
Industrial production of ethyl furan-3-carbimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of starting materials and the scalability of the synthesis process are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl furan-3-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbimidothioate moiety to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the carbimidothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl furan-3-carbimidothioate can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl furan-3-carbimidothioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of ethyl furan-3-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the carbimidothioate group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl furan-3-carbimidothioate can be compared with other furan derivatives such as:
Furan-3-carboxylate derivatives: These compounds share a similar furan ring structure but differ in their functional groups.
Furan-2-carboxylate derivatives: These compounds have the carboxylate group at a different position on the furan ring.
Furan-3-carboxamide derivatives: These compounds contain an amide group instead of a carbimidothioate group.
The uniqueness of ethyl furan-3-carbimidothioate lies in its carbimidothioate moiety, which imparts distinct reactivity and potential biological activities compared to other furan derivatives .
Conclusion
Ethyl furan-3-carbimidothioate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.
Eigenschaften
CAS-Nummer |
771424-44-3 |
|---|---|
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
ethyl furan-3-carboximidothioate |
InChI |
InChI=1S/C7H9NOS/c1-2-10-7(8)6-3-4-9-5-6/h3-5,8H,2H2,1H3 |
InChI-Schlüssel |
KKOVDCSVHQFIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=N)C1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




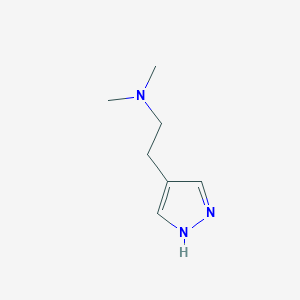
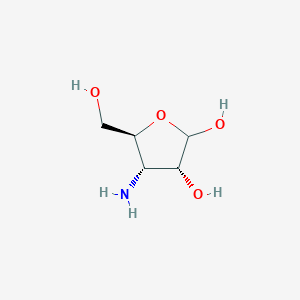
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
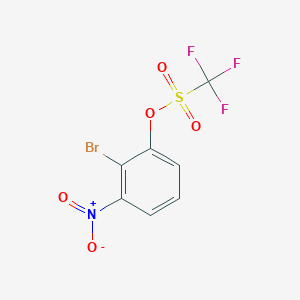

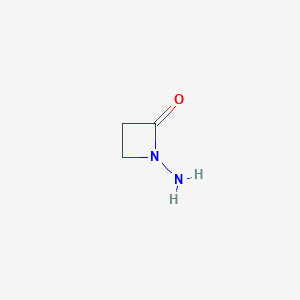
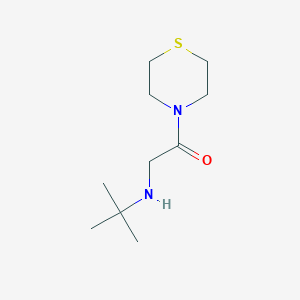


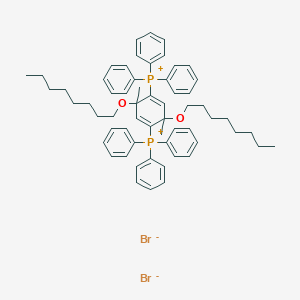
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)
